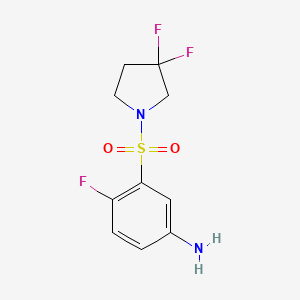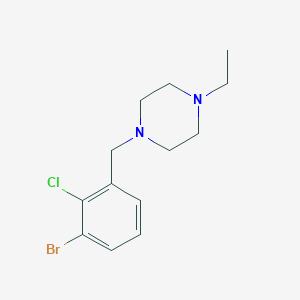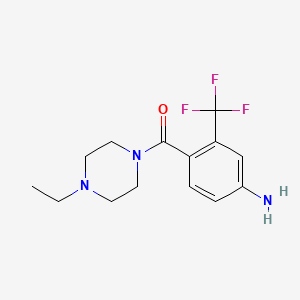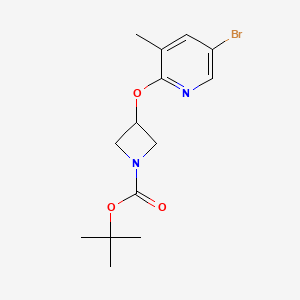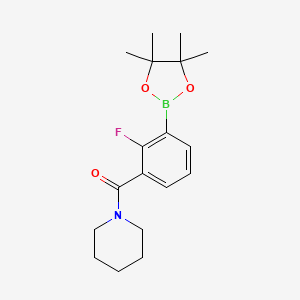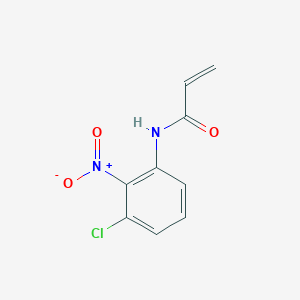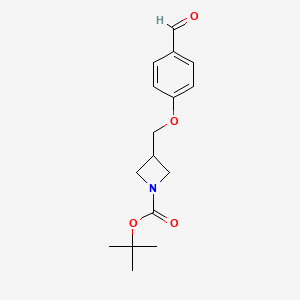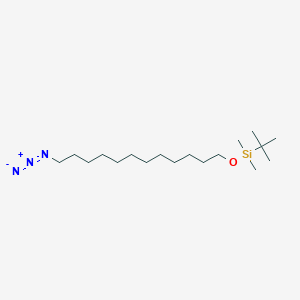
(12-Azidododecyloxy)-tert-butyldimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(12-Azidododecyloxy)-tert-butyldimethylsilane is an organic compound that features an azido group attached to a dodecyloxy chain, which is further bonded to a tert-butyldimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (12-Azidododecyloxy)-tert-butyldimethylsilane typically involves a multi-step process. One common method starts with the preparation of 12-bromododecanol, which is then converted to 12-azidododecanol through a nucleophilic substitution reaction using sodium azide. The final step involves the silylation of 12-azidododecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(12-Azidododecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of nitrogen-containing compounds.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
科学研究应用
(12-Azidododecyloxy)-tert-butyldimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Materials Science: Employed in the modification of surfaces and the preparation of functionalized materials.
Bioconjugation: Utilized in the attachment of biomolecules to surfaces or other molecules through azide-alkyne cycloaddition reactions.
作用机制
The mechanism of action of (12-Azidododecyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction proceeds through a concerted mechanism, forming a five-membered ring intermediate that rearranges to the triazole product .
相似化合物的比较
Similar Compounds
(12-Bromododecyloxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of an azido group.
(12-Hydroxydodecyloxy)-tert-butyldimethylsilane: Contains a hydroxyl group instead of an azido group.
(12-Aminododecyloxy)-tert-butyldimethylsilane: Features an amino group instead of an azido group.
Uniqueness
(12-Azidododecyloxy)-tert-butyldimethylsilane is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions. This makes it a valuable intermediate in the synthesis of nitrogen-containing compounds and functional materials .
属性
IUPAC Name |
12-azidododecoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N3OSi/c1-18(2,3)23(4,5)22-17-15-13-11-9-7-6-8-10-12-14-16-20-21-19/h6-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKBYPRCSHUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8123334.png)
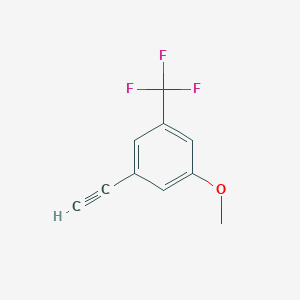
![Cyclopentyl-(2,2-difluoro-benzo[1,3]dioxol-4-ylmethyl)-amine hydrochloride](/img/structure/B8123347.png)
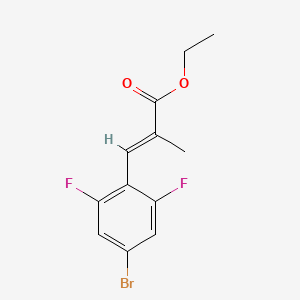
![8-Aminobicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8123359.png)
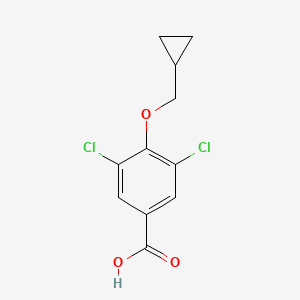
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
